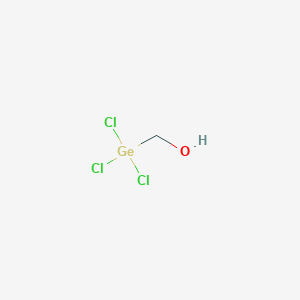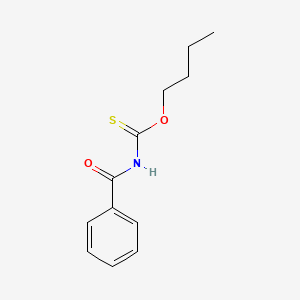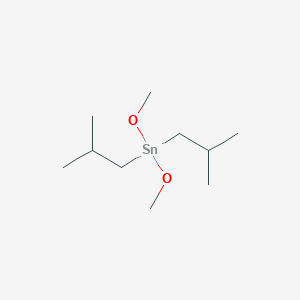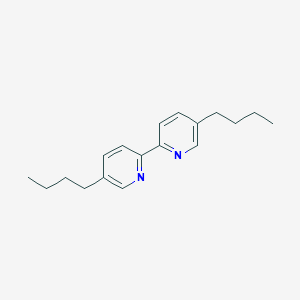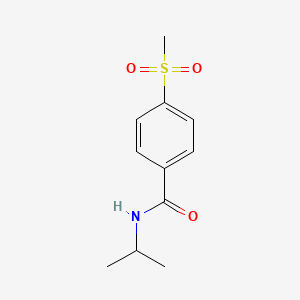![molecular formula C9H14O B14718941 3-Oxatricyclo[4.3.1.02,4]decane CAS No. 14993-24-9](/img/structure/B14718941.png)
3-Oxatricyclo[4.3.1.02,4]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxatricyclo[4.3.1.02,4]decane is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 26 bonds, including 12 non-hydrogen bonds, and features multiple ring systems such as three-membered, six-membered, seven-membered, eight-membered, and nine-membered rings . The presence of an oxirane ring (a three-membered cyclic ether) is a notable feature of this compound .
Métodos De Preparación
The synthesis of 3-Oxatricyclo[4.3.1.02,4]decane involves several intricate steps. One documented method includes the reductive cyclization of iodopropargyloxy derivatives using tributyltin hydride, resulting in the formation of 5-methylene-3-oxa-2-phenyltricyclo[4.4.0.02,7]decane . Another approach involves the isomerization of iodoallyloxy derivatives in the presence of benzoyl peroxide, leading to the formation of 5-iodomethyl-3-oxa-2-phenyltricyclo[4.4.0.02,7]decene . These methods highlight the complexity and precision required in the synthesis of this compound.
Análisis De Reacciones Químicas
3-Oxatricyclo[4.3.1.02,4]decane undergoes various chemical reactions, including intramolecular cyclization and nucleophilic substitution. For instance, the interaction of dihalodiketones with sodium methoxide (MeONa) results in the formation of 2-oxatricyclo[4.3.1.03,8]decane derivatives through intramolecular cyclization . Additionally, 3-bromobicyclononanone undergoes nucleophilic substitution of bromine under similar conditions . These reactions demonstrate the compound’s reactivity and the types of transformations it can undergo.
Aplicaciones Científicas De Investigación
3-Oxatricyclo[4.3.1.02,4]decane has significant applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable scaffold for the synthesis of biologically active natural products . The compound’s three-dimensional cage-like configuration is frequently encountered in various biologically active natural compounds, including lycopodium alkaloids, C20-diterpenoid alkaloids, and DMDO-derived heterotricyclic terpenes
Mecanismo De Acción
The mechanism of action of 3-Oxatricyclo[4.3.1.02,4]decane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, thereby modulating their activity. The presence of the oxirane ring is particularly significant, as it can participate in nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets . These interactions underpin the compound’s biological activity and its potential therapeutic applications.
Comparación Con Compuestos Similares
3-Oxatricyclo[4.3.1.02,4]decane can be compared with other similar compounds, such as 2-oxatricyclo[4.3.1.03,8]decane (oxaprotoadamantane) derivatives . Both compounds share a tricyclic structure and contain an oxirane ring, but they differ in their specific ring configurations and substituents. The unique arrangement of rings in this compound distinguishes it from other tricyclic compounds and contributes to its distinct chemical and biological properties . This comparison underscores the compound’s uniqueness and its potential for diverse applications in scientific research.
Propiedades
Número CAS |
14993-24-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
3-oxatricyclo[4.3.1.02,4]decane |
InChI |
InChI=1S/C9H14O/c1-2-6-4-7(3-1)9-8(5-6)10-9/h6-9H,1-5H2 |
Clave InChI |
SHYJJUQOPSEKKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)C3C(C2)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
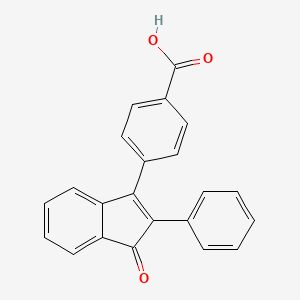

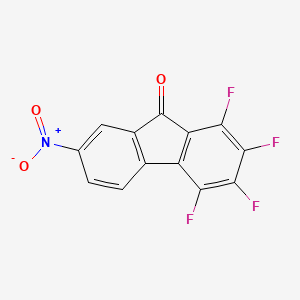
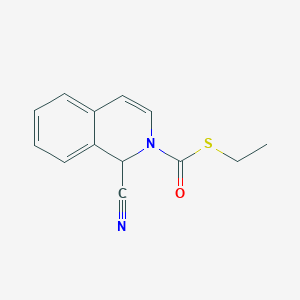
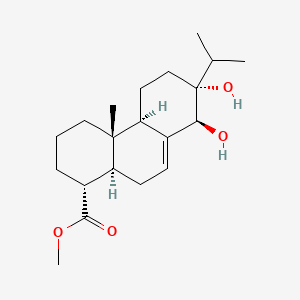
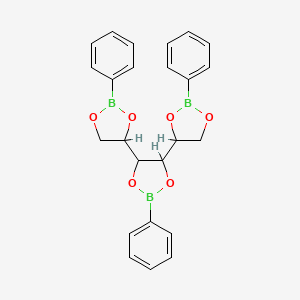
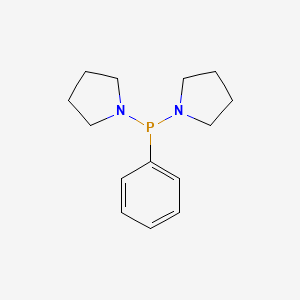
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
